Folate-PEG4-Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Folate-PEG4-Azide is a compound that combines folic acid with polyethylene glycol (PEG) and an azide group. This compound is particularly significant in the field of bioconjugation and targeted drug delivery due to its ability to specifically target folate receptors, which are overexpressed in certain cancer cells. The folate component allows for targeted delivery, while the PEG component enhances solubility and biocompatibility. The azide group facilitates click chemistry reactions, making it a versatile tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Folate-PEG4-Azide typically involves the conjugation of folic acid with PEG and the subsequent introduction of an azide group. The process begins with the activation of folic acid, followed by its reaction with PEG under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final compound .
Chemical Reactions Analysis
Types of Reactions: Folate-PEG4-Azide primarily undergoes click chemistry reactions, specifically the azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The azide-alkyne cycloaddition reaction typically requires a copper(I) catalyst, although copper-free alternatives are also available. The reaction conditions are mild, often carried out at room temperature, and result in the formation of a stable triazole linkage .
Major Products: The primary product of the azide-alkyne cycloaddition reaction involving this compound is a triazole-linked conjugate. This product retains the targeting capabilities of folic acid and the solubility and biocompatibility of PEG, making it suitable for various biomedical applications .
Scientific Research Applications
Folate-PEG4-Azide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of Folate-PEG4-Azide involves its interaction with folate receptors on the surface of target cells. The folate component binds to these receptors with high affinity, facilitating the targeted delivery of the conjugated molecule. The PEG component enhances the solubility and stability of the compound, while the azide group allows for efficient conjugation through click chemistry . This targeted delivery mechanism is particularly useful in cancer therapy, where it enables the selective delivery of therapeutic agents to tumor cells, minimizing off-target effects .
Comparison with Similar Compounds
Folate-PEG4-Azide can be compared with other folate-PEG conjugates and azide-functionalized compounds:
Folate-PEG-Amine: Similar in structure but lacks the azide group, limiting its use in click chemistry.
Folate-PEG-DBCO: Contains a dibenzocyclooctyne group instead of an azide, allowing for copper-free click chemistry reactions.
Methotrexate (MTX): An antifolate drug used in cancer therapy, but lacks the PEG component, resulting in lower solubility and biocompatibility.
The uniqueness of this compound lies in its combination of targeting, solubility, and conjugation capabilities, making it a versatile tool in various scientific and medical applications.
Properties
IUPAC Name |
(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N11O9/c30-29-38-25-24(27(43)39-29)36-21(18-34-25)17-33-20-3-1-19(2-4-20)26(42)37-22(28(44)45)5-6-23(41)32-7-9-46-11-13-48-15-16-49-14-12-47-10-8-35-40-31/h1-4,18,22,33H,5-17H2,(H,32,41)(H,37,42)(H,44,45)(H3,30,34,38,39,43)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGTZXXJWQOGAO-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N11O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.